2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a complex organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a cyclopropyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles or benzyloxycarbonyl derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to biological targets. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid: Similar structure but with an oxolane ring instead of an oxazole ring.
Ethyl 2-aminooxazole-4-carboxylate: Contains an ethyl ester group and an amino group on the oxazole ring.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-cyclopropyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20) |
InChI Key |
SZXRISXCYBXMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC(=N2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.